molecular formula C9H8ClNO B13930276 5-(1-Chloroethyl)-2-hydroxybenzonitrile

5-(1-Chloroethyl)-2-hydroxybenzonitrile

Cat. No.: B13930276
M. Wt: 181.62 g/mol
InChI Key: YBFUEBXMUCYKFW-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-2-hydroxybenzonitrile is an organic compound that features a benzene ring substituted with a hydroxy group, a nitrile group, and a 1-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-2-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with 1-chloroethyl reagents under specific conditions. One common method involves the use of 1-chloroethyl chloroformate as a reagent, which reacts with 2-hydroxybenzonitrile in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Hydroxyethyl Derivatives: Formed from nucleophilic substitution reactions.

    Ketones/Aldehydes: Formed from oxidation reactions.

    Primary Amines: Formed from reduction reactions.

Scientific Research Applications

5-(1-Chloroethyl)-2-hydroxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-2-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The chloroethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzonitrile: Lacks the 1-chloroethyl group but shares similar structural features.

    2-Hydroxybenzonitrile: Lacks both the chloroethyl and chloro groups.

    5-(1-Chloroethyl)-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

5-(1-Chloroethyl)-2-hydroxybenzonitrile is unique due to the presence of the 1-chloroethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

5-(1-chloroethyl)-2-hydroxybenzonitrile

InChI

InChI=1S/C9H8ClNO/c1-6(10)7-2-3-9(12)8(4-7)5-11/h2-4,6,12H,1H3

InChI Key

YBFUEBXMUCYKFW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)C#N)Cl

Origin of Product

United States

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